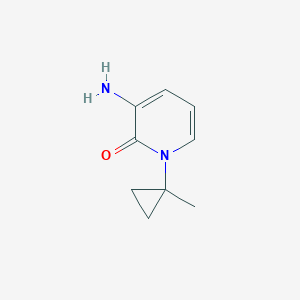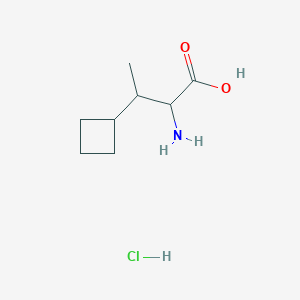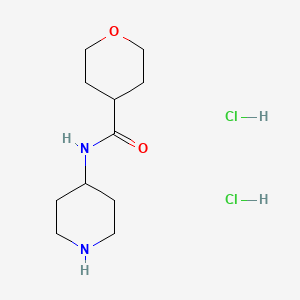![molecular formula C11H20N2O2 B15297654 tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15297654.png)
tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{2-aminobicyclo[211]hexan-1-yl}carbamate is a chemical compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles like amines, alcohols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its stability and reactivity make it suitable for developing new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create high-performance products .
Mécanisme D'action
The mechanism of action of tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate
- tert-Butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate
- tert-Butyl N-{[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate
Uniqueness
tert-Butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications where specific reactivity and stability are required .
Propriétés
Formule moléculaire |
C11H20N2O2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
tert-butyl N-(2-amino-1-bicyclo[2.1.1]hexanyl)carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-7(6-11)4-8(11)12/h7-8H,4-6,12H2,1-3H3,(H,13,14) |
Clé InChI |
LJQXINDITRJJAB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC12CC(C1)CC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol hydrochloride](/img/structure/B15297597.png)

![2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B15297613.png)
![4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15297618.png)



![3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]oxolan-2-one](/img/structure/B15297644.png)
![1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)



